molecular formula C17H16N8OS B2423060 Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034376-49-1

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2423060
CAS RN: 2034376-49-1
M. Wt: 380.43
InChI Key: OQWWEBQAZIRTET-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound. It is a derivative of benzo[c][1,2,5]thiadiazole, a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives has been reported in the literature . The synthesis typically involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as photocatalysts in chemical reactions . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Scientific Research Applications

Photovoltaics and Organic Solar Cells

The BTZ motif serves as an excellent electron acceptor in organic photovoltaic devices. Researchers have explored its use in designing efficient solar cells due to its strong electron-accepting ability. By incorporating BTZ-based materials into donor–acceptor systems, scientists aim to enhance charge separation and improve overall device performance .

Fluorescent Sensors

BTZ derivatives have found applications as fluorescent sensors. These compounds can selectively detect specific analytes or biomolecules. For instance, BTZ-based probes have been used for imaging lipid droplets, mitochondria, and plasma membranes. Their unique electronic properties make them valuable tools for visualizing cellular processes .

Photocatalysis

While BTZ has been extensively studied in photovoltaics, its potential as a visible-light organophotocatalyst has received less attention. Recent research has explored BTZ-based compounds for catalytic reactions under both batch and continuous flow conditions. These photocatalysts exhibit promising performance in various transformations, including Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

Anticancer Agents

Beyond its electronic properties, BTZ derivatives have been investigated as potential therapeutic agents. Researchers have designed new series of boron-based BTZ compounds targeting tumor hypoxia. These molecules hold promise as anticancer agents, although further studies are needed to validate their efficacy .

Bioimaging Probes

Due to their fluorescence properties, BTZ-based compounds can serve as bioimaging probes. By selectively binding to specific cellular components, they enable visualization of biological structures and processes. Researchers continue to explore their potential in this field .

Ternary Photovoltaic Systems

In some cases, BTZ derivatives act as secondary acceptor materials in ternary organic photovoltaic cells (PSCs). For instance, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) has been used alongside other acceptors to enhance PSC efficiency .

Future Directions

Benzo[c][1,2,5]thiadiazole derivatives have potential applications in photovoltaics and as fluorescent sensors . Future research could focus on exploring these applications further, as well as investigating other potential uses for these compounds.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8OS/c1-11-19-20-16-15(18-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)22-27-21-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWWEBQAZIRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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